molecular formula C20H18ClFN2O4S B3618739 Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate

Cat. No.: B3618739
M. Wt: 436.9 g/mol
InChI Key: ZLEHSJRFRULQRO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate is a synthetic small molecule designed for chemical biology and early-stage drug discovery research. This compound features a hybrid architecture, integrating a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole moiety linked to a 5-ethylthiophene-3-carboxylate scaffold through an amide bond. This specific molecular framework is characteristic of compounds explored as potential modulators of protein function, particularly in the development of kinase inhibitors or other enzyme targets . The presence of the isoxazole ring, a common pharmacophore, alongside the thiophene carboxylate ester, suggests its utility as a key intermediate in medicinal chemistry programs. Researchers can employ this molecule as a building block for the synthesis of more complex derivatives or as a probe to investigate novel biological pathways. The structural components of this compound, such as the 2-chloro-6-fluorophenyl group, are frequently found in molecules with bioactive properties, indicating its potential value in high-throughput screening assays and structure-activity relationship (SAR) studies . As with all specialized research chemicals, this product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care and conduct their own thorough experimentation to characterize its specific properties and applications.

Properties

IUPAC Name

ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O4S/c1-4-11-9-12(20(26)27-5-2)19(29-11)23-18(25)15-10(3)28-24-17(15)16-13(21)7-6-8-14(16)22/h6-9H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEHSJRFRULQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbons .

Scientific Research Applications

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials

Biological Activity

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClFN2O4SC_{18}H_{20}ClFN_2O_4S, with a molecular weight of approximately 539.0 g/mol. The compound features several functional groups, including an ethyl ester, an oxazole ring, and a thiophene moiety, which contribute to its diverse biological activities.

Key Physical Properties

PropertyValue
Molecular Weight539.0 g/mol
Density1.303 g/cm³
Boiling Point372.9 °C at 760 mmHg
Flash Point179.3 °C
LogP3.619

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Similar compounds have been shown to inhibit bacterial growth by targeting specific virulence factors in Gram-negative pathogens, such as the Type III secretion system (T3SS) .
  • Hypolipidemic Effects : Related compounds have demonstrated the ability to reduce serum cholesterol and triglyceride levels significantly in animal models . For instance, ethyl derivatives have been reported to lower lipid levels by approximately 23% and 35% respectively at specific dosages.
  • Anti-inflammatory Activity : Studies suggest that oxazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Hypolipidemic Activity in Rats

A study evaluated the hypolipidemic effects of a structurally similar compound (Compound 35) in Sprague-Dawley rats. The results indicated that at a dose of 0.05%, the compound reduced serum cholesterol and triglyceride levels significantly compared to control groups. This suggests potential applications for managing dyslipidemia through similar mechanisms in this compound .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxazole derivatives against E. coli strains expressing T3SS. The findings revealed that these compounds could effectively inhibit the secretion of virulence factors, indicating their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophene-isoxazole hybrid distinguishes it from simpler isoxazole derivatives (e.g., Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate), which lack the thiophene-amido linkage. This hybrid structure likely enhances binding affinity to biological targets via π-π stacking and hydrogen bonding .
  • The chlorofluorophenyl group is a shared feature in multiple analogs, but its position on the isoxazole ring (vs. benzothiophene in ) influences steric and electronic properties. For example, benzothiophene-containing analogs exhibit higher LogP values due to increased hydrophobicity .
  • The ethyl ester moiety common to these compounds contributes to solubility and bioavailability. However, substitution with methyl esters (e.g., Methyl 2-{...}thiophenecarboxylate) reduces metabolic stability compared to ethyl esters .

Q & A

Q. What synthetic methodologies are recommended for optimizing the preparation of this compound?

The Gewald thiophene synthesis is a foundational approach for constructing the thiophene core. Key steps include:

  • Condensation of ethyl 4-fluorobenzylidenecyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione to form intermediates ().
  • Amidation using 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives ().
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product. Critical parameters : Reaction temperature (70–80°C for cyclization), stoichiometric control of hydrazonoyl chloride (). Yield optimization (~45–60%) requires careful monitoring of reaction progress via TLC.

Q. Which analytical techniques are most effective for characterizing this compound?

A multi-technique approach is essential:

  • HPLC : Newcrom R1 reverse-phase column (C18, 4.6 × 150 mm, 5 µm), mobile phase: 10 mM ammonium acetate (pH 4.5)/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm ( ).
  • NMR : 1H^1H and 13C^{13}C NMR in CDCl3_3 to confirm substitution patterns (e.g., ethyl ester at δ ~4.2–4.4 ppm, aromatic protons at δ ~6.8–7.5 ppm) ().
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 425.08 (calculated for C20_{20}H17_{17}ClFN2_2O4_4S).

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals.
  • Compare experimental HPLC retention times with synthetic intermediates ( ).
  • Use X-ray crystallography (if single crystals are obtainable) for unambiguous confirmation ( ).

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Challenges include:

  • Crystal twinning : Use SHELXL for refinement with TWIN/BASF commands ( ).
  • Disorder in ethyl/fluorophenyl groups : Apply ISOR/SADI restraints to anisotropic displacement parameters (ADPs).
  • Data collection : Optimize using Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer ( ). Software pipeline : SHELXD (structure solution), SHELXL (refinement), and WinGX/ORTEP for visualization ( ).

Q. How do hydrogen-bonding interactions influence the compound’s solid-state stability?

Graph-set analysis (Etter’s formalism) reveals:

  • N–H···O=C interactions between the amide and ester groups (motif R_2$$^2(8) ).
  • C–H···F contacts stabilizing the fluorophenyl moiety ( ). These interactions correlate with melting point (mp ~180–185°C) and hygroscopicity.

Q. What structure-activity relationship (SAR) insights exist for analogs targeting viral polymerases?

  • Critical substituents :
  • The 2-chloro-6-fluorophenyl group enhances binding to hydrophobic pockets (e.g., monkeypox DNA polymerase, docking score −9.2 kcal/mol) ().
  • Ethylthiophene improves metabolic stability compared to methyl analogs ().
    • Activity assays : IC50_{50} values determined via plaque reduction neutralization tests (PRNT) against enveloped viruses ().

Q. What in vitro models assess the compound’s metabolic stability?

  • Liver microsomes (human/rat) : Incubate with NADPH (1 mM) at 37°C, monitor degradation via LC-MS/MS.
  • Major metabolites : Hydrolysis of ethyl ester to carboxylic acid (t1/2_{1/2} ~2.5–3.0 hours) ( ).
  • CYP450 inhibition : Screen using fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation).

Q. How can computational docking guide the design of derivatives with improved target affinity?

  • Software : AutoDock Vina or Schrödinger Glide.
  • Protocol :

Prepare ligand (GAFF force field) and receptor (e.g., thrombin, PDB: 1ETS).

Grid box centered on catalytic triad (His57, Asp102, Ser195).

Validate docking poses using MM-GBSA binding energy calculations ().

Q. What strategies mitigate polymorphism during crystallization?

  • Solvent screening : Use high dielectric solvents (DMF, DMSO) to reduce kinetic trapping.
  • Additives : 5% v/v ethylene glycol to stabilize preferred polymorphs.
  • Temperature ramping : Slow cooling (0.5°C/min) from saturation point ( ).

Q. How are discrepancies in biological activity data reconciled across studies?

  • Standardize assays : Use WHO-recommended protocols (e.g., fixed virus dilution for IC50_{50}).
  • Control for batch variability : Characterize compound purity (HPLC >98%) and salt forms ().
  • Meta-analysis : Apply Bayesian statistics to harmonize EC50_{50} values from heterogeneous datasets ().

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate

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